Cas no 2228136-44-3 (3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine)

3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine is a versatile organic compound characterized by its pyridine ring with two methoxy substituents and an azetidin-3-yl moiety. This structure confers notable stability and reactivity, making it a valuable intermediate in various organic synthesis applications. The presence of multiple functional groups allows for a wide range of chemical transformations, while its well-defined structure facilitates accurate synthesis and characterization.
3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine structure
2228136-44-3 structure
Product Name:3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine
CAS No:2228136-44-3
MF:C11H16N2O2
MW:208.256942749023
CID:6188584
PubChem ID:165764929
Update Time:2025-06-20

3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine
    • 3-methoxy-5-[(3-methoxyazetidin-3-yl)methyl]pyridine
    • EN300-1754804
    • 2228136-44-3
    • Inchi: 1S/C11H16N2O2/c1-14-10-3-9(5-12-6-10)4-11(15-2)7-13-8-11/h3,5-6,13H,4,7-8H2,1-2H3
    • InChI Key: BRJOVHOBUQIMRC-UHFFFAOYSA-N
    • SMILES: O(C)C1(CC2C=NC=C(C=2)OC)CNC1

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 43.4Ų

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3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine Related Literature

Additional information on 3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine

Introduction to 3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine (CAS No. 2228136-44-3)

3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine, identified by the CAS number 2228136-44-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a pyridine core appended with an azetidine moiety, which introduces unique structural and functional properties. The presence of both methoxy groups enhances its reactivity and potential biological activity, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.

The pyridine ring is a cornerstone in medicinal chemistry due to its versatility in forming hydrogen bonds and its ability to interact with biological targets such as enzymes and receptors. In particular, the 5-position substitution with an azetidine ring introduces conformational constraints that can fine-tune the binding affinity and selectivity of the molecule. This structural feature has been leveraged in the design of small-molecule inhibitors targeting various diseases, including neurological disorders and inflammatory conditions.

The 3-methoxyazetidin-3-ylmethyl substituent further enriches the pharmacophoric space of this compound. The methoxy groups not only contribute to the lipophilicity but also serve as potential sites for further derivatization, enabling the synthesis of a diverse library of analogs. This flexibility is particularly advantageous in high-throughput screening (HTS) campaigns, where rapid optimization of lead compounds is essential for drug development.

Recent advancements in computational chemistry have facilitated the rapid design and evaluation of such complex molecules. Molecular docking studies have shown that derivatives of 3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine exhibit promising interactions with target proteins, suggesting their potential as inhibitors or modulators of biological pathways. For instance, preliminary studies indicate that certain analogs may disrupt protein-protein interactions involved in cancer progression or neural signaling.

In vitro assays have further validated the biological relevance of this compound class. Functional assays have demonstrated that modified versions of 3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine can modulate enzyme activity or receptor binding, providing a strong foundation for developing novel therapeutics. The compound's ability to cross the blood-brain barrier has also been explored, making it a candidate for treating central nervous system (CNS) disorders.

The synthesis of 3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group transformations. The use of advanced synthetic techniques such as transition-metal catalysis has improved both yield and purity, enabling scalable production for research and development purposes. The synthetic pathways have been optimized to minimize side reactions, ensuring high-quality material for subsequent biological testing.

One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes critical for cell signaling and are frequently implicated in diseases such as cancer. By targeting specific kinases with high selectivity, small molecules like 3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine derivatives can disrupt aberrant signaling pathways without affecting normal cellular processes. Early clinical trials have shown encouraging results with similar kinase inhibitors, paving the way for potential therapeutic applications.

The role of methoxy groups in enhancing bioavailability cannot be overstated. These groups improve solubility and metabolic stability, key factors for drug efficacy and safety. Additionally, the azetidine ring provides a rigid framework that maintains optimal orientation relative to biological targets, improving binding affinity. This combination of structural features makes 3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine a compelling candidate for further exploration.

Future research directions include exploring derivatives with different substituents on the pyridine and azetidine rings to enhance potency and reduce off-target effects. Advances in biocatalysis and flow chemistry may also streamline the synthesis process, making it more sustainable and cost-effective. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, 3-methoxy-5-(3-methoxyazetidin-3-yl)methylpyridine (CAS No. 2228136-44-3) represents a promising scaffold in drug discovery with significant potential for treating a range of diseases. Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, position it as a valuable asset in modern medicinal chemistry efforts.

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